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Compound of Interest

Compound Name: 2-Amino-6-ethylpyrimidin-4-ol

Cat. No.: B1384147

have gathered some important information in the second step. | found a supplier that provides

spectroscopic data (IR, Raman, CNMR, MS, HNMR) for 2-Amino-6-ethylpyrimidin-4-ol,
which is a significant finding. | have also found safety data sheets for related compounds,
which can provide general guidance on handling, although specific data for the target molecule
is still needed. The search also provided a predicted pKa value for a closely related compound,

2-amino-5-ethyl-6-methylpyrimidin-4-ol.

However, there are still several gaps in the information required to create a comprehensive

technical guide:

I have not yet found a detailed experimental protocol for the synthesis of 2-Amino-6-
ethylpyrimidin-4-ol. The results provide general methods for similar compounds, but a
specific, replicable protocol is necessary.

While a source for spectroscopic data has been identified, the actual data (spectra or
chemical shifts) is not yet in my possession.

Quantitative solubility data in various solvents is still missing.

Detailed information on the specific biological activities of 2-Amino-6-ethylpyrimidin-4-ol
and its mechanism of action is not yet available. The current information is for related
analogs.

A specific safety data sheet (SDS) for 2-Amino-6-ethylpyrimidin-4-ol has not been found.
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e There is no crystallographic data available for this specific compound.

Therefore, the next steps will focus on trying to obtain these missing pieces of information. | will
prioritize finding a detailed synthesis protocol and the actual spectroscopic data. | will also
broaden my search for biological activity data that might be embedded in papers discussing
derivatives of this compound.l have made some progress in gathering information. | have found
a supplier of spectroscopic data for 2-Amino-6-ethylpyrimidin-4-ol, which is a crucial step,
although | do not have the actual spectra yet. I've also found safety data sheets for the general
class of 2-aminopyrimidines, which will be useful for the safety section, but a specific SDS for
the target compound is still missing. My searches on the biological activity of related
compounds have revealed that 2-aminopyrimidine derivatives are being investigated for
anticancer and antimicrobial properties. This provides a good starting point for discussing the
potential applications of 2-Amino-6-ethylpyrimidin-4-ol.

However, significant gaps remain. A detailed, replicable experimental protocol for the synthesis
of 2-Amino-6-ethylpyrimidin-4-ol is still elusive. While | know a common synthetic route
involves the condensation of a 3-ketoester with guanidine, the specific conditions and workup
for the ethyl derivative are not yet found. | also lack the actual spectroscopic data (chemical
shifts, peak positions, etc.) and quantitative solubility data. Furthermore, specific biological
activity data, including IC50 values or MICs for 2-Amino-6-ethylpyrimidin-4-ol, is not
available. Finally, there is no crystallographic information for this compound.

My next steps will be to very specifically target the synthesis protocol and to try and find the
actual spectroscopic data from the identified supplier or other chemical databases. | will also
search for any publications that might have synthesized this compound as an intermediate,
which could contain the needed experimental details and characterization data.l have gathered
some crucial information in the last step. | found a detailed synthesis protocol for 2-amino-5-
ethylpyrimidine-4,6-diol, which is a very closely related compound to my target molecule. This
protocol involves the condensation of a monosubstituted malonic acid diester with guanidine in
the presence of sodium ethoxide. This gives me a strong basis for proposing a synthesis for 2-
Amino-6-ethylpyrimidin-4-ol. | have also found 1H and 13C NMR data for this closely related
diol, which will be very useful for comparison and interpretation of the spectra for my target
compound. Furthermore, | have found more safety information for the general class of 2-
aminopyrimidines, which will help in constructing the safety section of the guide. The searches
also confirmed that 2-aminopyrimidine derivatives are being actively investigated for their

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

anticancer and antimicrobial properties, which reinforces the relevance of this compound in
drug discovery.

However, there are still some key missing pieces of information:

o A specific, detailed experimental protocol for the synthesis of 2-Amino-6-ethylpyrimidin-4-
ol is still not found. | have a good template, but not the exact procedure.

e The actual spectroscopic data (IR, NMR, MS) for 2-Amino-6-ethylpyrimidin-4-ol is still
missing, although | have data for a very similar compound.

» Quantitative solubility data in various solvents for the target molecule is unavailable.

» Specific biological activity data (e.g., IC50, MIC) for 2-Amino-6-ethylpyrimidin-4-ol is not
available.

o Crystallographic data for 2-Amino-6-ethylpyrimidin-4-ol has not been found.

My next steps will be to leverage the information | have to construct a plausible synthesis and
predict the spectroscopic characteristics. | will also perform a final targeted search for any
papers that might have used 2-Amino-6-ethylpyrimidin-4-ol as a chemical intermediate, as
these often contain the necessary characterization data even if the synthesis is not the main
focus of the paper. | will also search for commercial suppliers who might provide a certificate of
analysis with some of this data. After this final search, | will proceed to write the comprehensive
guide based on the information | have gathered and logically inferred.## A Comprehensive
Technical Guide to 2-Amino-6-ethylpyrimidin-4-ol for Researchers and Drug Development
Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, reactivity, and potential applications of 2-Amino-6-ethylpyrimidin-4-ol
(CAS No: 5734-66-7). This document is intended to be a valuable resource for researchers,
medicinal chemists, and drug development professionals working with pyrimidine-based
scaffolds.

Core Chemical and Physical Properties
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2-Amino-6-ethylpyrimidin-4-ol is a substituted pyrimidine, a heterocyclic aromatic organic
compound similar to purines and pyrimidines found in nucleic acids. The presence of amino,
ethyl, and hydroxyl functional groups on the pyrimidine core imparts distinct physicochemical
properties that are critical for its biological activity and potential as a drug scaffold.

Table 1: Physicochemical Properties of 2-Amino-6-ethylpyrimidin-4-ol

Property Value Source
Molecular Formula C6H9N30O [1]
Molecular Weight 139.15 g/mol [1]
CAS Number 5734-66-7 [1]
Off-white to light yellow Inferred from related
Appearance .
crystalline powder compounds

>250 °C (for the related 2-

Melting Point amino-5-ethylpyrimidine-4,6- [2]
diol)
. Soluble in DMSO and Inferred from related
Solubility
methanol compounds

10.17 + 0.50 (for the related 2-
pKa (predicted) amino-5-ethyl-6- [3]
methylpyrimidin-4-ol)

A significant characteristic of 2-Amino-6-ethylpyrimidin-4-ol is its potential for tautomerism. It
can exist in equilibrium between the keto (2-amino-6-ethyl-1H-pyrimidin-4-one) and enol (2-
Amino-6-ethylpyrimidin-4-ol) forms. This tautomeric equilibrium is influenced by the solvent,
pH, and temperature, which can have a profound impact on its reactivity and interactions with
biological targets.

Caption: Tautomeric equilibrium of 2-Amino-6-ethylpyrimidin-4-ol.

Synthesis and Reactivity
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The synthesis of 2-Amino-6-ethylpyrimidin-4-ol typically follows the well-established
pyrimidine synthesis methodology involving the condensation of a -ketoester with guanidine.

Proposed Synthesis Protocol

A plausible and efficient synthesis of 2-Amino-6-ethylpyrimidin-4-ol can be achieved through
the condensation of ethyl 3-oxopentanoate with guanidine in the presence of a strong base like
sodium ethoxide. This reaction is a variation of the classical Remfry-Hull synthesis.

Experimental Protocol:

e Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux
condenser and a drying tube, dissolve sodium metal (1.1 equivalents) in absolute ethanol
under an inert atmosphere (e.g., nitrogen or argon) with gentle heating to form a solution of
sodium ethoxide.

o Addition of Guanidine: To the cooled sodium ethoxide solution, add guanidine hydrochloride
(1.0 equivalent). Stir the mixture for 15-20 minutes.

» Condensation Reaction: To the stirred suspension, add ethyl 3-oxopentanoate (1.0
equivalent) dropwise at room temperature.

o Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6
hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

o Workup: After the reaction is complete, cool the mixture to room temperature and neutralize
with a suitable acid (e.g., acetic acid or dilute HCI) to a pH of approximately 7.

« Isolation of Product: The precipitated solid is collected by filtration, washed with cold water
and then with a small amount of cold ethanol.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water, to yield 2-Amino-6-ethylpyrimidin-4-ol as a crystalline solid.
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Caption: Proposed workflow for the synthesis of 2-Amino-6-ethylpyrimidin-4-ol.
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Reactivity

The chemical reactivity of 2-Amino-6-ethylpyrimidin-4-ol is dictated by its functional groups.
The exocyclic amino group is nucleophilic and can participate in various reactions such as
acylation, alkylation, and Schiff base formation. The hydroxyl group, particularly in its enol form,
can undergo O-alkylation and O-acylation. The pyrimidine ring itself can undergo electrophilic
substitution, although the electron-donating nature of the amino and hydroxyl groups can
influence the position of substitution.

Spectroscopic Characterization

Accurate structural elucidation is paramount for any chemical entity in a research and
development setting. While a dedicated, published spectrum for 2-Amino-6-ethylpyrimidin-4-
ol is not readily available, data for closely related analogs, such as 2-amino-5-ethylpyrimidine-
4,6-diol[2], provides a strong basis for predicting its spectroscopic features. Commercial
suppliers of 2-Amino-6-ethylpyrimidin-4-ol may also provide compound-specific spectral data
upon request.

Table 2: Predicted Spectroscopic Data for 2-Amino-6-ethylpyrimidin-4-ol
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Technique

Predicted Key Signals

1H NMR

- Ethyl group: A triplet around 1.1-1.3 ppm (CHs)
and a quartet around 2.4-2.6 ppm (CH2). -
Pyrimidine ring proton: A singlet around 5.5-5.8
ppm. - Amino protons: A broad singlet around
6.0-7.0 ppm. - Hydroxyl proton: A broad singlet,

chemical shift is solvent dependent.

13C NMR

- Ethyl group: Signals around 12-15 ppm (CHs)
and 25-30 ppm (CHz). - Pyrimidine ring carbons:
Signals in the range of 90-170 ppm. The carbon
bearing the hydroxyl group will be significantly

downfield.

IR (cm™1)

- N-H stretch (amino): Broad band around 3300-
3500 cm™1, - O-H stretch (hydroxyl): Broad band
around 3200-3600 cm~1. - C=0 stretch (keto
tautomer): Strong, sharp peak around 1650-
1700 cm~1. - C=N and C=C stretches (ring):
Multiple bands in the 1500-1650 cm~1 region.

Mass Spec (El)

- Molecular lon (M*): Expected at m/z 139. -
Key Fragments: Loss of ethyl group (m/z 110),
and other fragments characteristic of pyrimidine

ring cleavage.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous approved drugs and clinical candidates. Derivatives of 2-aminopyrimidine

have demonstrated a wide range of biological activities, including anticancer and antimicrobial

effects.

Anticancer Potential

Many 2-aminopyrimidine derivatives have been investigated as potent anticancer agents.[4]

Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling

pathways, such as protein kinases. The structural features of 2-Amino-6-ethylpyrimidin-4-ol,
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particularly the amino and hydroxyl groups, provide opportunities for hydrogen bonding
interactions within the active sites of these enzymes. Further derivatization of this core
structure could lead to the development of selective and potent anticancer drugs.
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Caption: Potential mechanism of anticancer activity of 2-aminopyrimidine derivatives.

Antimicrobial Potential

The emergence of multidrug-resistant pathogens has created an urgent need for novel
antimicrobial agents. 2-aminopyrimidine derivatives have shown promise as antibacterial and
antifungal agents.[5] Their mode of action can involve the inhibition of essential bacterial
enzymes or disruption of the cell membrane. The unique substitution pattern of 2-Amino-6-
ethylpyrimidin-4-ol makes it an attractive starting point for the synthesis of new antimicrobial
compounds with potentially novel mechanisms of action.
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Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Amino-6-ethylpyrimidin-4-ol is not
readily available, general safety precautions for handling aminopyrimidine derivatives should
be followed. These compounds are typically classified as irritants and may be harmful if
swallowed or inhaled.

Recommended Safety Precautions:
» Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
o Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

o Skin Protection: Wear nitrile gloves and a lab coat.

o Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

« Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands
thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-6-ethylpyrimidin-4-ol is a versatile heterocyclic compound with significant potential
as a building block in drug discovery and materials science. Its straightforward synthesis,
reactive functional groups, and the proven biological activities of the 2-aminopyrimidine scaffold
make it an attractive target for further investigation. This technical guide provides a
foundational understanding of its chemical properties and potential applications, intended to
facilitate and inspire future research in this promising area.

References

¢ ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.
¢ Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory
Agents. (2011). Molecules, 16(8), 6500-6511.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines:
synthesis and inhibitory effects on immune-activated nitric oxide production. (2000). Journal
of Medicinal Chemistry, 43(15), 2820-2830.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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